Specific Scientific Field: Oncology and dermatology
Methods of Application:Administration: Oral intake
Dosage: Typically 200 mg once daily on an empty stomach
Duration: Until disease progression or unacceptable toxicity occurs
Clinical Efficacy: Sonidegib demonstrated efficacy in treating laBCC, with response rates observed in clinical trials.
Safety and Tolerability: Common adverse effects include muscle spasms, alopecia, dysgeusia (taste disturbances), and fatigue.
Metabolic Profiles: Sonidegib’s pharmacokinetics involve absorption, distribution, metabolism, and elimination processes.
Quantitative Data: Clinical trials provided data on tumor response rates, progression-free survival, and adverse events.
Specific Scientific Field: Molecular biology and signal transduction pathways
Summary: Sonidegib inhibits the Hedgehog (Hh) signaling pathway by targeting the SMO receptor. This pathway plays a critical role in cell differentiation, tissue polarity, and stem cell maintenance during embryonic development. Aberrant Hh signaling activation is implicated in various cancers, including BCCs. Sonidegib blocks SMO, preventing downstream activation of Gli transcription factors, which regulate target gene expression .
Methods of Action:SMO Antagonism: Sonidegib binds to SMO, inhibiting its function.
Downstream Effects: Reduced Gli activation leads to decreased expression of Hh target genes.
Clinical Benefit: Sonidegib’s approval for aBCC highlights its therapeutic potential.
Future Implications: Insights from sonidegib may inform other Hh signaling inhibitors in cancer therapy.
Sonidegib phosphate is a pharmaceutical compound primarily recognized as a potent inhibitor of the Hedgehog signaling pathway, specifically acting as an antagonist to the Smoothened protein. This pathway plays a crucial role in various biological processes, including embryonic development and tissue homeostasis, but is also implicated in the pathogenesis of several cancers, particularly basal cell carcinoma. The chemical formula for sonidegib phosphate is with a molecular weight of approximately 681.49 daltons . It is marketed under the brand name Odomzo and was approved by the FDA in 2015 for the treatment of locally advanced basal cell carcinoma that has recurred after surgery or radiation therapy .
Sonidegib phosphate exhibits significant biological activity through its inhibition of the Hedgehog signaling pathway. By antagonizing Smoothened, it effectively disrupts the signaling cascade that leads to tumor growth and proliferation in cancers dependent on this pathway. In preclinical studies, sonidegib demonstrated substantial antitumor efficacy, reducing tumor volume significantly in animal models of basal cell carcinoma and pancreatic cancer .
The synthesis of sonidegib phosphate involves multiple steps, including the formation of key intermediates that are subsequently modified to yield the final compound. The synthetic route typically includes:
The detailed synthetic pathway is proprietary but involves standard organic synthesis techniques such as coupling reactions, protection-deprotection strategies, and phosphorylation reactions .
Sonidegib phosphate is primarily used in oncology as a targeted therapy for patients with advanced basal cell carcinoma. Its applications extend beyond this indication, with ongoing research investigating its potential use in treating other malignancies influenced by Hedgehog signaling, such as pancreatic cancer, breast cancer, and medulloblastoma .
Sonidegib phosphate exhibits significant interactions with other pharmaceuticals due to its metabolism via CYP3A4. Co-administration with strong inhibitors (e.g., ketoconazole) can increase sonidegib levels significantly, while strong inducers (e.g., rifampicin) can decrease its plasma concentration substantially .
Several compounds share structural or functional similarities with sonidegib phosphate, primarily targeting the Hedgehog signaling pathway or exhibiting similar pharmacological properties.
| Compound Name | Mechanism | Indication | Unique Features |
|---|---|---|---|
| Sonidegib | Smoothened antagonist | Basal cell carcinoma | Long half-life (~28 days) |
| Vismodegib | Smoothened antagonist | Basal cell carcinoma | First approved Hedgehog inhibitor |
| Erismodegib | Smoothened antagonist | Investigational uses | Similar structure to sonidegib |
| LDE225 | Smoothened antagonist | Basal cell carcinoma | Early development phase |
Sonidegib phosphate's unique profile includes its long half-life and specific metabolic pathways that distinguish it from these similar compounds, making it a valuable agent in targeted cancer therapy .
Sonidegib phosphate is characterized by the molecular formula C26H32F3N3O11P2, representing a complex organic phosphate salt [1] [2] [3]. The compound exhibits a molecular weight of 681.49 daltons, which has been consistently confirmed across multiple authoritative chemical databases [1] [2] [8]. The Chemical Abstracts Service registry number for sonidegib phosphate is 1218778-77-8, distinguishing it from the free base form of sonidegib [2] [6].
The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid [1]. This nomenclature reflects the complex structural architecture incorporating multiple ring systems and the phosphoric acid salt formation.
The molecular composition analysis reveals 26 carbon atoms, 32 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, 11 oxygen atoms, and 2 phosphorus atoms [1] [2] [15]. The Standard International Chemical Identifier Key for sonidegib phosphate is RWIVSVMMGFFZIJ-VWDRLOGHSA-N, providing a unique digital fingerprint for computational chemical databases [1] [2] [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C26H32F3N3O11P2 | [1] [2] [3] |
| Molecular Weight | 681.49 g/mol | [1] [2] [8] |
| CAS Number | 1218778-77-8 | [2] [6] |
| InChI Key | RWIVSVMMGFFZIJ-VWDRLOGHSA-N | [1] [2] [3] |
Sonidegib phosphate possesses a sophisticated molecular architecture characterized by multiple distinct functional groups that contribute to its pharmacological properties [14] [17]. The core structure belongs to the biphenyl carboxamide class of compounds, featuring a central biphenyl system as the primary structural scaffold [17].
The morpholine ring system constitutes a critical structural element, specifically configured as a (2R,6S)-2,6-dimethylmorpholin-4-yl moiety [9] [18]. This heterocyclic component provides essential water solubility characteristics and facilitates receptor interaction through its nitrogen atom [14]. The morpholine ring adopts a chair conformation with cis-oriented methyl substituents at the 2 and 6 positions [8] [9].
The pyridine ring system, present as a pyridin-3-yl substituent, serves as an essential pharmacophore element [14] [17]. This aromatic nitrogen heterocycle enables hydrogen bonding interactions and contributes significantly to the biological activity profile of the compound [17]. The pyridine moiety is directly connected to the morpholine system through a nitrogen-carbon bond.
The biphenyl system forms the central structural core, comprising a 2-methyl-[1,1'-biphenyl]-3-carboxamide framework [16] [18]. This extended aromatic system provides the rigid backbone necessary for optimal receptor binding geometry [14]. The biphenyl arrangement allows for specific spatial orientation of functional groups required for biological activity.
A trifluoromethoxy group (-OCF3) is positioned at the 4' position of the terminal phenyl ring [8] [17]. This electron-withdrawing substituent significantly enhances lipophilicity and membrane permeation characteristics [17]. The trifluoromethoxy moiety was specifically selected during structure-activity relationship studies to optimize pharmaceutical properties [17].
The carboxamide functional group serves as the critical linkage between the pyridine and biphenyl systems [17] [18]. This amide bond is essential for maintaining proper molecular conformation and facilitates key hydrogen bonding interactions with the target receptor [14] [17].
The phosphate salt formation involves two phosphoric acid molecules, creating a diphosphate salt structure [1] [8] [20]. These phosphoric acid groups substantially improve the aqueous solubility and chemical stability of the compound compared to the free base form [21] [23].
Sonidegib phosphate contains two defined stereocenters located within the morpholine ring system [3] [7]. The stereochemical configuration is specifically designated as (2R,6S)-2,6-dimethylmorpholin-4-yl, indicating the absolute configuration of the chiral centers [7] [9] [18].
The morpholine ring adopts a cis-configuration with respect to the two methyl substituents at positions 2 and 6 [8] [9]. This stereochemical arrangement is crucial for optimal biological activity and receptor binding affinity [17]. The absolute stereochemistry was confirmed through nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis [20].
Despite containing two chiral centers in the free base form, the phosphate salt is classified as achiral due to the salt formation [3] [7]. The optical activity is listed as unspecified in regulatory documentation, reflecting the complex stereochemical nature of the salt form [3] [7].
The compound exhibits no E/Z geometric isomerism centers, as confirmed by structural analysis [3] [7]. The defined stereocenters represent 2 out of 2 possible stereogenic positions within the molecular framework [3] [7].
| Stereochemical Property | Value | Reference |
|---|---|---|
| Chiral Centers | 2 | [3] [7] |
| Absolute Configuration | (2R,6S) | [7] [9] [18] |
| Morpholine Configuration | cis-2,6-dimethyl | [8] [9] |
| E/Z Centers | 0 | [3] [7] |
| Optical Activity | Unspecified | [3] [7] |
Sonidegib phosphate represents a diphosphate salt formed through the reaction of sonidegib free base with two equivalents of phosphoric acid [1] [8]. The salt formation significantly enhances the pharmaceutical properties of the compound compared to the parent free base [21] [25].
Crystallographic analysis reveals that the commercial polymorph exists as a co-crystal structure comprising sonidegib monophosphate and phosphoric acid [20] [31]. This unique crystalline arrangement represents the thermodynamically stable form under standard conditions [20] [31]. The co-crystal structure has been confirmed through X-ray powder diffraction analysis and represents the preferred solid-state form for pharmaceutical applications [20].
The salt formation process involves protonation of the basic nitrogen atom within the morpholine ring system [12]. The resulting ionic interaction with phosphoric acid creates a stable salt form with improved handling characteristics [20] [21]. The phosphoric acid components contribute significantly to the overall molecular weight, accounting for approximately 28.8% of the total molecular mass [1] [8].
Multiple polymorphic forms have been identified during development studies [20] [31]. However, the proposed commercial polymorph demonstrates superior stability characteristics and has been selected for pharmaceutical formulation [20]. The co-crystal structure exhibits non-hygroscopic properties, which is advantageous for manufacturing and storage [20] [25].
The diphosphate salt shows enhanced dissolution characteristics compared to the free base form, particularly in fed state simulated intestinal fluid [21] [25]. This improvement in biopharmaceutical properties directly relates to the ionic nature of the phosphate salt formation [25].
Sonidegib phosphate manifests as a white to off-white crystalline powder with occasional slight yellow coloration [6] [20] [23]. The compound exhibits non-hygroscopic characteristics, meaning it does not readily absorb moisture from the atmosphere under normal storage conditions [20] [25].
The solubility profile of sonidegib phosphate demonstrates limited aqueous solubility across physiological pH ranges [21] [25]. In water at pH 1-10, the compound exhibits practical insolubility with solubility values below 10 micrograms per milliliter [21] [25]. However, at pH 2, the solubility increases slightly to 0.018 milligrams per milliliter [21] [25].
The compound shows markedly improved solubility in fed state simulated intestinal fluid, reaching 0.275 milligrams per milliliter [21] [25]. This enhancement reflects the influence of biological surfactants and bile salts present in the fed state simulation [25].
Sonidegib phosphate demonstrates excellent solubility in dimethyl sulfoxide, with values exceeding 27.85 milligrams per milliliter [6] [26]. Some sources report dimethyl sulfoxide solubility as high as 99 milligrams per milliliter [13] [26]. The compound remains insoluble in ethanol and water under standard conditions [6] [21].
The melting point has not been definitively determined due to decomposition occurring prior to melting [26]. The compound exhibits minimal vapor pressure due to its solid crystalline nature at room temperature [26].
| Physical Property | Value | Reference |
|---|---|---|
| Appearance | White to off-white crystalline powder | [6] [20] [23] |
| Hygroscopicity | Non-hygroscopic | [20] [25] |
| Water Solubility (pH 1-10) | <10 μg/mL | [21] [25] |
| Water Solubility (pH 2) | 0.018 mg/mL | [21] [25] |
| Fed State Intestinal Fluid | 0.275 mg/mL | [21] [25] |
| Dimethyl Sulfoxide Solubility | ≥27.85 mg/mL | [6] [26] |
| Ethanol Solubility | Insoluble | [6] [21] |
Sonidegib phosphate demonstrates excellent thermal stability under recommended storage conditions [26]. The compound exhibits no decomposition when used according to established specifications and standard handling procedures [26]. Thermal analysis indicates that the material remains stable up to typical pharmaceutical processing temperatures [26].
Chemical stability studies conducted under International Council for Harmonisation guidelines demonstrate robust stability characteristics [20]. Long-term stability data extends up to 18 months under conditions of 30°C and 75% relative humidity [20]. Accelerated stability testing at 40°C and 75% relative humidity shows maintained stability for up to 6 months [20].
The compound exhibits specific photostability characteristics when exposed to light [20]. While the solid form remains structurally intact, aqueous solutions show color intensification upon light exposure [20]. This photodegradation primarily affects the chromophore systems within the molecule without significant structural degradation [20].
The thermodynamically stable co-crystal polymorph demonstrates resistance to polymorphic conversion under normal storage conditions [20] [31]. However, interconversion with a secondary polymorphic form can occur under specific humidity and temperature conditions [20]. This polymorphic stability has been confirmed through X-ray powder diffraction monitoring [20].
During pharmaceutical processing, particularly wet granulation, the diphosphate salt can undergo conversion to sonidegib phosphate through loss of the co-former phosphoric acid molecule [20]. This conversion does not significantly impact the dissolution characteristics of the active pharmaceutical ingredient [20].
The compound requires specialized packaging to maintain long-term stability [20]. Optimal storage involves very tight packaging systems, specifically low-density polyethylene bags placed within quadruple laminated foil pouches to exclude moisture [20]. Storage temperature recommendations specify -20°C for research-grade material [6].
Degradation pathway analysis indicates that the primary degradation mechanism involves hydrolysis of the amide bond under extreme pH conditions [20]. The trifluoromethoxy group demonstrates exceptional stability under all tested conditions [20]. The morpholine ring system shows high resistance to oxidative degradation [20].
| Stability Parameter | Condition/Value | Reference |
|---|---|---|
| Thermal Stability | No decomposition under specifications | [26] |
| Long-term Storage | 30°C/75% RH (18 months) | [20] |
| Accelerated Testing | 40°C/75% RH (6 months) | [20] |
| Photostability | Color change in solution only | [20] |
| Polymorphic Stability | Thermodynamically stable co-crystal | [20] [31] |
| Packaging Requirements | Moisture-exclusion system | [20] |
| Storage Temperature | -20°C (research grade) | [6] |